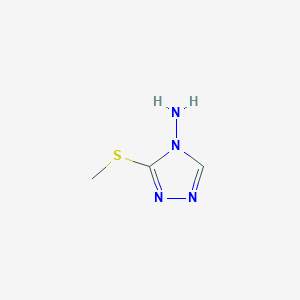

3-(Methylthio)-4H-1,2,4-triazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-8-3-6-5-2-7(3)4/h2H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOZKMJJGVRACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CN1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Methylthio 4h 1,2,4 Triazol 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(Methylthio)-4H-1,2,4-triazol-4-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and molecular framework.

Detailed Analysis of ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Patterns

The NMR spectra of this compound are predicted based on the analysis of structurally similar 1,2,4-triazole (B32235) derivatives. researchgate.neturfu.ru The specific electronic environment of each nucleus, influenced by the methylthio group, the exocyclic amino group, and the triazole ring itself, results in a characteristic set of chemical shifts.

¹H NMR: The proton spectrum is expected to be relatively simple, showing three distinct signals.

A singlet for the methyl (CH₃) protons of the methylthio group, typically appearing in the upfield region around δ 2.3–2.7 ppm.

A broad singlet corresponding to the two protons of the amino (NH₂) group. Its chemical shift can vary significantly (δ 5.2–5.8 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. ijcrt.org

A singlet for the lone proton on the triazole ring at the C5 position (C-H), expected to appear further downfield, likely in the range of δ 8.0–8.5 ppm, due to the deshielding effect of the aromatic heterocyclic system. researchgate.net

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three carbon atoms in the molecule.

The methyl carbon (SCH₃) signal would appear at the highest field, typically around δ 15–25 ppm. urfu.ru

The C3 carbon, bonded to the electron-donating methylthio group, is expected to resonate in the region of δ 155–160 ppm. urfu.ru

The C5 carbon, attached to a hydrogen atom, is anticipated to have a chemical shift in a similar region, around δ 145–150 ppm. researchgate.net The exact positions of the C3 and C5 signals are influenced by the tautomeric form and the electronic effects of the substituents.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides direct insight into the electronic structure of the nitrogen-rich triazole ring. The spectrum would show three distinct signals for the three different nitrogen environments (N1, N2, and N4). The chemical shifts are sensitive to the hybridization and substitution on the nitrogen atoms. For related 4-substituted 1,2,4-triazoles, ¹⁵N chemical shifts have been reported and can be used as a reference. researchgate.net

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -SCH₃ | 2.3 - 2.7 | Singlet |

| -NH₂ | 5.2 - 5.8 | Broad Singlet | |

| C5-H | 8.0 - 8.5 | Singlet | |

| ¹³C | -SCH₃ | 15 - 25 | N/A |

| C3-S | 155 - 160 | N/A | |

| C5-H | 145 - 150 | N/A |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.govprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For the parent compound, no cross-peaks are expected as all proton systems are isolated (singlets). However, in derivatives with more complex substituents, COSY is essential for tracing out coupled proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com For this compound, HSQC would show a cross-peak connecting the methyl protons to the methyl carbon and another cross-peak linking the C5-H proton to the C5 carbon, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton by identifying longer-range couplings (typically 2-3 bonds, ¹H-¹³C). sdsu.eduyoutube.com Key expected correlations include:

A cross-peak between the methyl protons (-SCH₃) and the C3 carbon, establishing the position of the methylthio group.

Correlations from the C5-H proton to the C3 carbon, confirming the connectivity within the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of whether they are bonded. It is particularly useful for determining stereochemistry and conformation in more complex derivatives of the title compound. science.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₃H₆N₄S. nih.govnih.gov HRMS would be used to confirm the calculated exact mass of its protonated ion [M+H]⁺, which is 131.0395. This precise measurement distinguishes the compound from any other isomers or compounds with the same nominal mass, providing definitive confirmation of its molecular formula. The use of HRMS has been documented for the characterization of sulfonated derivatives of this compound class. researchgate.net

Mechanistic Studies of Ion Fragmentation Patterns

Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. The fragmentation of 1,2,4-triazoles often involves characteristic losses of small neutral molecules and cleavage of the heterocyclic ring. researchgate.netresearchgate.net While the specific fragmentation of the title compound is not extensively reported, a plausible pathway can be proposed based on the fragmentation of analogous C-amino-1,2,4-triazoles. cdnsciencepub.com

A likely fragmentation mechanism for the molecular ion (m/z 130) could involve:

Loss of a methyl radical (•CH₃): Formation of an ion at m/z 115.

Loss of thiocyanate (B1210189) (•SCN) or isothiocyanate: This could lead to various smaller fragments.

Ring Cleavage: A common pathway for triazoles involves the expulsion of a nitrogen molecule (N₂), which would lead to a fragment at m/z 102. cdnsciencepub.comnih.gov

Loss of the amino group (•NH₂): This would result in a fragment at m/z 114.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 130 | [C₃H₆N₄S]⁺• (Molecular Ion) | - |

| 115 | [C₂H₃N₄S]⁺ | •CH₃ |

| 102 | [C₃H₆N₂S]⁺• | N₂ |

| 73 | [CH₃N₂S]⁺ | C₂H₃N₂ |

| 60 | [CH₄N₂S]⁺• | C₂H₂N₂ |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. ijsr.net

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3250–3450 cm⁻¹ region. ijcrt.org

C-H Stretching: The methyl group (CH₃) would show stretching vibrations just below 3000 cm⁻¹. The aromatic C-H stretch for the C5-H bond is expected above 3000 cm⁻¹. researchgate.net

C=N and N=N Stretching: The triazole ring vibrations are complex and result in several bands in the fingerprint region. Characteristic C=N and N=N stretching absorptions are expected between 1400 cm⁻¹ and 1650 cm⁻¹. ijcrt.orgijsr.net

N-H Bending: The scissoring vibration of the amino group typically appears around 1600–1650 cm⁻¹.

C-S Stretching: The carbon-sulfur bond stretch is generally weak and appears in the 600–800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric and non-polar bonds. The symmetric vibrations of the triazole ring and the C-S bond would be expected to produce strong signals in the Raman spectrum. Theoretical calculations and experimental measurements on similar triazole anions have been used to provide complete assignments of fundamental vibrations, which can serve as a basis for analyzing the spectrum of the title compound. acs.orgnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3250 - 3450 |

| C-H Stretch (aromatic) | C5-H | ~3100 |

| C-H Stretch (aliphatic) | -CH₃ | 2900 - 3000 |

| N-H Bend (scissoring) | -NH₂ | 1600 - 1650 |

| C=N / N=N Stretch | Triazole Ring | 1400 - 1650 |

| C-N Stretch | Ring | ~1045 |

| C-S Stretch | -S-CH₃ | 600 - 800 |

Assignment of Characteristic Vibrational Modes for Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent parts: the 1,2,4-triazole ring, the 4-amino group, and the 3-methylthio group.

While a detailed experimental and theoretical vibrational analysis specifically for this compound is not extensively documented in the literature, assignments can be inferred from studies on closely related 1,2,4-triazole derivatives. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in providing a reliable assignment of the observed vibrational bands.

Key vibrational modes for 4-amino-1,2,4-triazole (B31798) derivatives typically include:

N-H Stretching: The amino group (NH₂) typically displays asymmetric and symmetric stretching vibrations. For instance, in 3-amino-1,2,4-triazole, these bands are observed in the FT-IR spectrum at approximately 3379 cm⁻¹ and 3299 cm⁻¹ respectively. researchgate.net

C-H Stretching: The methyl group (CH₃) of the methylthio substituent will exhibit characteristic symmetric and asymmetric stretching vibrations, generally appearing in the 2900-3000 cm⁻¹ region.

C=N and N-N Stretching: The triazole ring gives rise to a series of complex stretching vibrations. In various 4-amino-1,2,4-triazole derivatives, C=N stretching vibrations are typically observed in the 1540-1620 cm⁻¹ range. ijcrt.org The N-N stretching modes for 3-amino-1,2,4-triazole have been computationally estimated to appear at several frequencies, including 1247, 1146, and 1066 cm⁻¹. researchgate.net

C-S Stretching: The carbon-sulfur bond of the methylthio group is expected to produce a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Ring Vibrations: The triazole ring also undergoes various in-plane and out-of-plane bending and torsional modes at lower frequencies.

The following table provides a tentative assignment of characteristic vibrational modes for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretching | 3350 - 3420 |

| Symmetric Stretching | 3250 - 3310 | |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| Triazole Ring | C=N Stretching | 1540 - 1620 |

| N-N Stretching | 1000 - 1250 | |

| Methylthio (S-CH₃) | C-S Stretching | 600 - 800 |

This table is generated based on typical vibrational frequencies for the respective functional groups in related heterocyclic compounds.

Conformational Analysis and Intermolecular Interactions through Vibrational Data

Vibrational spectroscopy is not only useful for functional group identification but also for probing the conformational landscape and intermolecular interactions of a molecule. Changes in the position, shape, and intensity of vibrational bands can indicate the presence of different conformers or the formation of intermolecular bonds, such as hydrogen bonds.

For molecules with rotatable bonds, such as the C-S bond in the methylthio group of this compound, different rotational isomers (conformers) may exist. Computational studies on related molecules, such as 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, have shown that internal rotation around C-N and C-S bonds can lead to multiple possible conformers with distinct energies. iu.edu.sa The experimentally observed spectrum often corresponds to the most stable conformer or a mixture of conformers at a given temperature.

Intermolecular hydrogen bonding significantly influences the vibrational spectra. The N-H stretching bands of the 4-amino group are particularly sensitive to hydrogen bonding. In the solid state, where intermolecular N-H···N hydrogen bonds are common in 4-amino-1,2,4-triazole derivatives, the N-H stretching bands are typically broad and shifted to lower frequencies compared to the gas phase or in dilute non-polar solutions. nih.gov This red-shift is a hallmark of hydrogen bond formation and its magnitude can provide an indication of the strength of the interaction.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, provides valuable insights into the expected molecular geometry. nih.gov The 1,2,4-triazole ring is expected to be essentially planar. The exocyclic 4-amino group and the 3-methylthio group will be attached to the triazole core. The precise bond lengths and angles would be determined by the electronic effects of the substituents and the packing forces in the crystal.

The following table presents typical bond lengths observed in 1,2,4-triazole derivatives, which can be considered representative for this compound.

| Bond | Typical Bond Length (Å) |

| N1-N2 | 1.37 - 1.41 |

| N2-C3 | 1.30 - 1.34 |

| C3-N4 | 1.35 - 1.39 |

| N4-C5 | 1.35 - 1.39 |

| C5-N1 | 1.30 - 1.34 |

| C3-S | ~1.75 |

| N4-N(amino) | ~1.41 |

This data is compiled from crystallographic information of related 1,2,4-triazole structures.

Analysis of Crystal Packing Motifs and Supramolecular Assemblies

In the solid state, molecules of 4-amino-1,2,4-triazole derivatives often arrange themselves into well-defined patterns known as supramolecular assemblies, driven by intermolecular interactions. A common feature in the crystal structures of N-heterocyclic compounds is the formation of π-π stacking interactions, where the aromatic triazole rings of adjacent molecules overlap. nih.gov

Investigation of Hydrogen Bonding Networks and Other Non-Covalent Interactions

Hydrogen bonding plays a crucial role in the solid-state architecture of 4-amino-1,2,4-triazole derivatives. The 4-amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as acceptors. This typically leads to the formation of robust intermolecular N-H···N hydrogen bonds.

In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, these N-H···N hydrogen bonds link the molecules into a two-dimensional sheet structure. nih.gov The specific hydrogen bonding motifs can vary, leading to the formation of chains, dimers, or more complex networks. Other non-covalent interactions, such as C-H···N or C-H···π interactions, can also contribute to the stability of the crystal packing. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal lattice. mdpi.com

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and the study of polymorphism is of great importance in materials science. Studies on 1,2,4-triazole derivatives have shown that they can exhibit polymorphism, which can significantly impact their properties. ijmtlm.org The existence of different polymorphic forms for this compound would depend on factors such as crystallization conditions (e.g., solvent, temperature).

Co-crystallization is another avenue for modifying the solid-state structure and properties of a compound. This involves crystallizing the target molecule with another molecule (a co-former) to create a new crystalline solid with a defined stoichiometry. Co-crystals of 4,4′-Azo-1,2,4-triazole with polynitroazoles have been successfully prepared, driven by N···H–N hydrogen bonds and π–π stacking interactions. acs.org Similar strategies could potentially be applied to this compound to generate novel solid forms with tailored properties.

Computational Chemistry and Theoretical Investigations of 3 Methylthio 4h 1,2,4 Triazol 4 Amine

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting various spectroscopic properties, which can aid in the identification and characterization of 3-(Methylthio)-4H-1,2,4-triazol-4-amine and its derivatives.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. For molecules within the 1,2,4-triazole (B32235) class, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set.

A typical computational protocol would involve the optimization of the molecular geometry of this compound, followed by the calculation of NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted chemical shifts, bringing them closer to experimental values obtained in solution. nih.gov

While experimental NMR data for derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) are available, a direct comparison for the title compound requires a dedicated computational study. researchgate.net A hypothetical comparison of predicted and experimental chemical shifts is presented in the table below to illustrate the expected correlation.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (in ppm) for this compound (Note: This table is for illustrative purposes as specific computational studies for this compound are not widely available.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | Value | Value |

| C5 | Value | Value |

| S-CH₃ | Value | Value |

| N4-NH₂ | Value | Value |

| H5 | Value | Value |

Computational vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

For related 1,2,4-triazole structures, DFT calculations have been successfully used to assign vibrational bands to specific molecular motions, such as N-H stretching, C=N stretching, and ring vibrations. inorgchemres.orgamanote.com The potential energy distribution (PED) analysis can be employed to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode, thus offering a detailed assignment of the vibrational spectrum. inorgchemres.org

Table 2: Illustrative Simulated Vibrational Frequencies and Assignments for this compound (Note: This table is for illustrative purposes as specific computational studies for this compound are not widely available.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| Value | Value | N-H stretch (NH₂) |

| Value | Value | C-H stretch (CH₃) |

| Value | Value | C=N stretch (triazole ring) |

| Value | Value | N-N stretch (triazole ring) |

| Value | Value | C-S stretch |

Time-dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. inorgchemres.org By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heterocyclic compounds containing heteroatoms and double bonds.

For derivatives of 1,2,4-triazoles, TD-DFT calculations have been shown to reproduce experimental UV-Vis spectra with reasonable accuracy, aiding in the understanding of their electronic properties. inorgchemres.orgresearchgate.netufv.br The prediction of emission spectra, which relates to the electronic transitions from the excited state to the ground state, can also be performed through computational methods by optimizing the geometry of the first excited state.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone.

Understanding the mechanism of a chemical reaction involves mapping out the potential energy surface that connects reactants to products. A key aspect of this is the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods, particularly DFT, are extensively used to locate and characterize the geometry of transition states.

Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants defines the activation energy, a critical parameter that governs the reaction rate. For reactions involving 1,2,4-triazole derivatives, computational studies have been instrumental in elucidating reaction pathways and explaining observed product distributions. nih.gov

Reactions are most often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in two primary ways: through implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve the inclusion of a number of individual solvent molecules in the calculation. While computationally more demanding, this method can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Coordination Chemistry of 3 Methylthio 4h 1,2,4 Triazol 4 Amine As a Ligand

Ligand Design and Potential Coordination Modes of the Triazolamine Scaffold

The structure of 3-(Methylthio)-4H-1,2,4-triazol-4-amine is rich with potential donor atoms, making it a theoretically versatile ligand for coordination with a variety of metal ions. Its coordination behavior is dictated by the availability of lone pair electrons on its nitrogen and sulfur atoms.

Identification of Nitrogen and Sulfur Donor Sites

The this compound molecule possesses several potential coordination sites:

Triazole Ring Nitrogens: The triazole ring contains two nitrogen atoms at the N1 and N2 positions which are potential donor sites. These atoms are sp2-hybridized and have available lone pairs, making them capable of forming coordinate bonds with metal ions. Studies on similar 1,2,4-triazole (B32235) derivatives show that these ring nitrogens are effective at bridging metal centers. researchgate.netmdpi.com

Exocyclic Amino Nitrogen: The primary amino group (-NH2) attached at the N4 position of the triazole ring is a significant donor site. The nitrogen atom in this group has a lone pair of electrons and is a common coordination site in many organic ligands.

Methylthio Sulfur Atom: The sulfur atom of the methylthio (-S-CH3) group at the C3 position is another potential donor site. While the thioether sulfur is generally a weaker donor than a deprotonated thiol (thiolate), it can still coordinate to softer metal ions.

Analogous compounds, such as 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, consistently demonstrate coordination through the exocyclic amino nitrogen and the sulfur atom of the thiol/thione group. nih.govresearchgate.net This suggests a strong propensity for the N4-amino and C3-sulfur positions to be involved in metal binding.

Monodentate, Bidentate, and Polydentate Chelation Possibilities

The multiplicity of donor sites allows for several coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center through a single donor atom. The most likely monodentate coordination would involve one of the ring nitrogen atoms (N1 or N2), as seen in some complexes of 4-amino-4H-1,2,4-triazole where it coordinates through a single ring nitrogen. researchgate.net

Bidentate Chelation: The most anticipated coordination mode, based on related structures, is bidentate chelation. This would likely involve the formation of a stable five-membered chelate ring through the simultaneous coordination of the exocyclic N4-amino group and the sulfur atom of the C3-methylthio group. Studies on analogous 4-amino-4H-1,2,4-triazole-3-thiol ligands confirm that they act as bidentate ligands, coordinating through the sulfur and amino groups to form a stable five-membered ring. nih.gov

Bidentate Bridging: The ligand can also act as a bridging ligand, connecting two metal centers. This is typically achieved through the N1 and N2 atoms of the triazole ring. This N1,N2-bridging mode is well-documented for 1,2,4-triazole derivatives and leads to the formation of polynuclear or polymeric coordination compounds. researchgate.netmdpi.com

Polydentate Coordination: It is conceivable that the ligand could act in a tridentate fashion, for example, by chelating through the N4-amino and C3-sulfur atoms to one metal center while also bridging to another metal center via the N1 or N2 ring nitrogen. Such a mode would lead to the formation of complex, high-dimensional coordination polymers.

Synthesis and Characterization of Metal Complexes of this compound

Formation of Transition Metal Complexes (e.g., with Cu, Co, Ni, Zn, Fe)

The standard method for synthesizing transition metal complexes with analogous triazole ligands involves the direct reaction of the ligand with a metal salt in a suitable solvent. ginekologiaipoloznictwo.com Typically, an ethanolic solution of the ligand is mixed with an ethanolic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II), or Fe(II)). The reaction mixture is often heated under reflux for several hours, during which the metal complex precipitates from the solution. ginekologiaipoloznictwo.com The resulting solid product is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried.

Complexes of several transition metals have been successfully prepared with related 4-amino-1,2,4-triazole-3-thiol (B7722964) ligands, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govnih.gov Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., N-H, C=N, C-S) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the free ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)) can confirm coordination, as the chemical shifts of protons and carbons near the donor atoms will change upon binding to the metal. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., with Cu(II), Ni(II), Co(II)), which helps in elucidating the geometry and the oxidation state of the central metal ion.

Preparation of Main Group Metal Complexes and Lanthanide/Actinide Interactions

The coordination chemistry of 4-amino-1,2,4-triazole (B31798) derivatives with main group metals is less extensively studied than that with transition metals. However, complexes with Sn(II) have been reported for a related thiol ligand, prepared similarly to the transition metal complexes. nih.gov The interaction of ligands of this type with lanthanides and actinides is not well-documented in existing literature, suggesting this is an area ripe for future exploration. The hard nature of lanthanide ions suggests they would preferentially coordinate to the nitrogen donor atoms over the softer thioether sulfur.

Structural Analysis of Coordination Compounds

The precise structures of coordination compounds are definitively determined by single-crystal X-ray diffraction. In the absence of such data for this compound complexes, structural insights are primarily derived from spectroscopic and magnetic data of analogous compounds.

For complexes of the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, spectroscopic and magnetic data have been used to propose the coordination geometries. nih.govnih.gov A square planar geometry was suggested for the Cu(II) complex, while tetrahedral geometries were proposed for the Ni(II), Zn(II), and Cd(II) complexes. nih.govnih.gov

| Metal Ion | Proposed Geometry | Basis of Assignment |

|---|---|---|

| Cu(II) | Square Planar | UV-Vis Spectroscopy, Magnetic Moment |

| Ni(II) | Tetrahedral | UV-Vis Spectroscopy, Magnetic Moment |

| Zn(II) | Tetrahedral | Spectroscopic Data (Diamagnetic) |

| Cd(II) | Tetrahedral | Spectroscopic Data (Diamagnetic) |

Data derived from studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.gov

Infrared spectroscopy provides crucial evidence for the coordination mode. In studies of related ligands, significant shifts in the IR spectra upon complexation point to the involvement of specific functional groups. The disappearance of the S-H stretching band and shifts in the C=S band indicate coordination via the sulfur atom. ginekologiaipoloznictwo.com Similarly, a shift in the N-H stretching and bending vibrations of the exocyclic amino group confirms its participation in the coordination. nih.gov The appearance of new bands at lower frequencies is often attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

| Vibrational Mode | Free Ligand Analogue | Metal Complex | Interpretation |

|---|---|---|---|

| ν(N-H) | ~3300 | Shifted to lower frequency | Coordination via Amino N |

| ν(C=S) / ν(C-S) | ~1300 / ~780 | Shifted | Coordination via Thiol/Thione S |

| New Bands | - | ~400-500 | Formation of M-N bonds |

| New Bands | - | ~300-400 | Formation of M-S bonds |

Data are generalized from findings on various 4-amino-1,2,4-triazole-3-thiol ligands. researchgate.netginekologiaipoloznictwo.com

These analyses collectively suggest that this compound is likely to act as a versatile N,S-bidentate chelating ligand or an N,N-bidentate bridging ligand, paving the way for the creation of diverse and structurally interesting coordination compounds.

Based on a comprehensive review of available scientific literature, detailed experimental data specifically concerning the coordination chemistry of this compound as a ligand is not sufficiently available to construct the requested article. While research exists for a variety of other substituted 1,2,4-triazole derivatives and their metal complexes, specific X-ray diffraction data, detailed spectroscopic analyses of complexation, and studies on the electronic, magnetic, and electrochemical properties for complexes of this compound could not be located.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the prompt. Fulfilling the request would require fabrication of data, which is contrary to the core principles of providing accurate and factual information.

Structure Activity Relationship Sar Studies for Non Biological/non Clinical Applications of 3 Methylthio 4h 1,2,4 Triazol 4 Amine and Its Analogs

Principles of Molecular Design for Targeted Chemical Functions

The molecular design of 1,2,4-triazole (B32235) thioether derivatives for non-biological applications is guided by fundamental principles of physical organic chemistry. The goal is to create molecules with specific electronic, steric, and interfacial properties tailored for a particular function. The 1,2,4-triazole ring is a versatile scaffold due to its aromaticity, hydrogen bonding capability, dipole moment, and ability to coordinate with metals. nih.govresearchgate.net The thioether group provides additional functionality, including a site for coordination and a flexible linker that can be easily modified.

For applications such as corrosion inhibition , the design focuses on maximizing the molecule's ability to adsorb onto a metal surface and form a protective barrier. researchgate.net Key design principles include:

Electron-Rich Centers: The presence of multiple nitrogen atoms in the triazole ring and a sulfur atom in the thioether group creates centers of high electron density. These heteroatoms can donate lone pair electrons to the vacant d-orbitals of metal atoms, forming strong coordinate bonds. researchgate.net

Planarity and Surface Area: A planar molecular structure and large surface area enhance adsorption by maximizing contact with the metal surface.

Hydrophobicity: Introducing hydrophobic substituents can help repel water from the metal surface, further preventing corrosion.

In materials science , particularly in the development of polymers or energetic materials, the design principles shift. For high-performance polymers, the rigid and polar nature of the triazole ring can be exploited to enhance intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces), leading to materials with superior mechanical toughness and thermal stability. nih.gov For energetic materials, the focus is on incorporating functional groups that increase the heat of formation and oxygen balance, such as nitro (-NO2) or azide (-N3) groups, onto the triazole scaffold. nih.gov

In catalysis , 1,2,3-triazoles have been shown to be effective ligands for tuning the reactivity of transition metals. sjtu.edu.cn By extension, the 1,2,4-triazole moiety in conjunction with the thioether sulfur atom can act as a bidentate ligand, coordinating with metal ions to form stable catalysts for various chemical transformations. rsc.org The design involves modifying substituents on the triazole ring to electronically and sterically tune the catalytic activity and selectivity of the metal center.

Rational Modification of the Triazole and Thioether Moieties to Influence Chemical Properties

Systematic structural modifications are central to SAR studies. By altering specific parts of the 3-(Methylthio)-4H-1,2,4-triazol-4-amine scaffold, researchers can fine-tune its properties for a desired application.

Modification of the Triazole Moiety: The 1,2,4-triazole ring is the primary site for modification to alter electronic properties.

Substitution on the Ring: Adding electron-donating groups (EDGs) like -CH3 or -OCH3 to an attached phenyl ring can increase the electron density on the triazole's heteroatoms. This enhances its ability to act as a corrosion inhibitor by strengthening its interaction with metal surfaces. researchgate.net Conversely, adding electron-withdrawing groups (EWGs) like -NO2 or -CF3 can be used to tune the molecule's properties for applications in energetic materials or as ligands in catalysis where modulating the metal center's electron density is critical. nih.gov

Fused Ring Systems: Condensing the triazole with other heterocyclic rings can create larger, more rigid planar structures. This can increase the surface coverage in corrosion inhibition applications and alter the electronic properties for use in organic electronics.

Modification of the Thioether Moiety: The thioether group (-S-CH3) offers another point for rational modification.

Alkyl Chain Variation: Changing the methyl group to a longer or more branched alkyl chain can increase the molecule's hydrophobicity and surface coverage area, which is beneficial for corrosion inhibition.

Aryl Substitution: Replacing the methyl group with an aryl group (e.g., phenyl) can introduce π-π stacking interactions, which can be advantageous for creating ordered molecular films on surfaces or for enhancing the mechanical properties of polymers. nih.gov

A study on triazole-based photopolymers demonstrated that replacing a thioether cross-link with a triazole cross-link in a polymer network resulted in a material with dramatically enhanced tensile strength and toughness. nih.gov This highlights how the choice between these two moieties can fundamentally define the mechanical properties of a material.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR, and its counterpart for chemical properties, QSPR, are computational methodologies that aim to find a mathematical relationship between the chemical structure of a compound and its activity or property. espublisher.com These models are invaluable for predicting the performance of new, unsynthesized molecules, thereby accelerating the design process and reducing experimental costs. zsmu.edu.ua

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. For non-biological applications like corrosion inhibition, these descriptors are typically calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netijcsi.pro

Commonly used descriptors include:

Quantum Chemical Descriptors:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the tendency of a molecule to donate electrons. A higher E_HOMO value suggests a better corrosion inhibitor. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity. researchgate.net

Chemical Hardness (η) and Softness (σ): These global reactivity descriptors derived from HOMO and LUMO energies help characterize the stability and reactivity of the molecule.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Electronic Descriptors: Parameters like Mulliken charges on specific atoms (e.g., N and S) can quantify the local electron density and predict the most likely sites for interaction with a metal surface. ijcsi.pro

The following interactive table illustrates how modifications to a hypothetical series of 3-(thio)-4H-1,2,4-triazol-4-amine analogs could influence key molecular descriptors and a predicted non-biological property, such as corrosion inhibition efficiency.

| Compound | Substituent (R) on Thioether | E_HOMO (eV) | Dipole Moment (Debye) | Predicted Corrosion Inhibition Efficiency (%) |

|---|---|---|---|---|

| Parent Compound | -CH₃ | -6.5 | 3.1 | 85 |

| Analog 1 | -C₂H₅ | -6.4 | 3.3 | 88 |

| Analog 2 | -C₆H₅ | -6.2 | 3.0 | 92 |

| Analog 3 | -C₆H₄-OCH₃ (p) | -5.9 | 3.8 | 95 |

| Analog 4 | -C₆H₄-NO₂ (p) | -6.8 | 5.5 | 78 |

Note: The data in this table is hypothetical and for illustrative purposes, based on established trends in QSAR studies of corrosion inhibitors where higher E_HOMO values generally correlate with higher efficiency. researchgate.netscispace.com

Once descriptors are calculated for a set of molecules with known properties (the "training set"), a statistical model is developed to find the best correlation.

Multiple Linear Regression (MLR): This is a common method used to create a linear equation that relates the property of interest to several molecular descriptors. espublisher.com The quality of the model is assessed by statistical parameters like the correlation coefficient (R²) and the standard error.

Non-Linear Models: For more complex relationships, non-linear models such as Artificial Neural Networks (ANN) may be employed. espublisher.com Studies have shown that ANN models can sometimes provide more accurate predictions for properties like corrosion inhibition efficiency compared to linear models. espublisher.com

A critical step in QSAR modeling is validation . The model's predictive power must be tested to ensure it is not just fitting the training data but can accurately predict the properties of new compounds. This is often done through cross-validation techniques (e.g., leave-one-out) and by using the model to predict the properties of an external "test set" of molecules that were not used in creating the model.

A well-validated QSAR model serves as a powerful predictive tool. It allows for the virtual screening of large libraries of potential analogs of this compound, identifying candidates with the most promising properties for a specific non-biological application before committing resources to their synthesis and experimental testing. espublisher.com

Potential Applications of 3 Methylthio 4h 1,2,4 Triazol 4 Amine in Materials Science Excluding Toxicological Aspects

Precursor Role in the Synthesis of Advanced Functional Materials

The molecular architecture of 3-(Methylthio)-4H-1,2,4-triazol-4-amine, featuring a triazole ring, an amino group, and a methylthio group, makes it a versatile building block for the synthesis of more complex functional materials. These functional groups offer multiple reactive sites for polymerization and molecular assembly.

While direct studies on the incorporation of this compound into polymer backbones are not extensively documented, the known reactivity of its functional groups suggests significant potential. The primary amine group can participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to yield polyureas. The resulting polymers would feature the triazole and methylthio moieties as pendant groups, which could impart specific properties to the material.

The triazole ring itself is known for its thermal stability and ability to coordinate with metal ions. Polymers incorporating this heterocycle could therefore exhibit enhanced thermal resistance and find use in applications requiring materials with high-temperature stability. The methylthio group can be a site for further chemical modification, allowing for the functionalization of the polymer backbone. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone could alter the polymer's solubility and electronic properties.

The synthesis of polymers containing 1,2,4-triazole (B32235) rings is a subject of ongoing research. For example, triazole-functionalized mesoporous materials have been prepared, demonstrating the versatility of the triazole moiety in creating structured polymers. nih.gov

The presence of a sulfur atom in the methylthio group of this compound is a key feature that suggests its utility in the formation of self-assembled monolayers (SAMs) on metal surfaces. Thiol and thioether compounds are well-known for their ability to form strong, organized monolayers on noble metal surfaces such as gold, silver, and copper.

The sulfur atom can chemisorb onto the metal surface, leading to the formation of a dense and ordered molecular layer. The orientation of the triazole and amine functionalities away from the surface would then dictate the surface properties of the modified material. The amino group could be used to alter the surface's hydrophilicity or to provide sites for the covalent attachment of other molecules, such as biomolecules or sensors.

Research on related compounds, like 4-Methyl-4H-1,2,4-triazole-3-thiol, has demonstrated the formation of SAMs on silver electrodes for corrosion protection. dntb.gov.ua This indicates that the triazole-thiol and related thio-functionalized triazoles have a strong affinity for metal surfaces, a principle that can be extended to this compound. The adsorption of triazole derivatives on metal surfaces is a critical step in their function as corrosion inhibitors, with the heteroatoms and π-electrons of the aromatic system playing a key role. nih.gov

Investigation in Optoelectronic Materials

Derivatives of 1,2,4-triazole have garnered attention for their applications in optoelectronic devices due to their electronic properties, which can be tuned through chemical modification.

In the context of OLEDs, triazole derivatives have been investigated as electron-transporting and hole-blocking materials. nih.gov The electronic character of the 1,2,4-triazole ring can be tailored by attaching electron-donating or electron-withdrawing groups. The amino and methylthio groups on this compound could be modified to tune the energy levels of the molecule, making it a potential candidate for use in the emissive or charge-transport layers of OLEDs. The synthesis of novel triazole derivatives for OLED applications is an active area of research, with a focus on creating materials with high efficiency and color purity. uobaghdad.edu.iq

Table 1: Photophysical Properties of Selected 4H-1,2,4-Triazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | Not Reported | Not Reported |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | Not Reported | Not Reported |

Data sourced from a study on highly luminescent 4H-1,2,4-triazole derivatives. nih.gov

In the field of organic photovoltaics, materials with good charge transport properties are essential. While there is no direct research on this compound for OPV applications, a related compound, 3-Amino-5-methylthio-1H-1,2,4-triazole, has been reported as an efficient electrolyte additive in dye-sensitized solar cells. nih.gov This suggests that the methylthio-triazole scaffold may have favorable electronic properties for facilitating charge separation and transport, which are critical processes in photovoltaic devices.

The ability of the triazole ring to participate in charge transfer interactions, combined with the potential for modifying the peripheral functional groups, makes this class of compounds interesting for the design of new donor or acceptor materials for bulk heterojunction solar cells.

Role in Chemical Sensing Technologies

The structural features of this compound also suggest its potential use in chemical sensing technologies. The triazole ring and the amino group are capable of forming hydrogen bonds and coordination complexes with various analytes. The methylthio group can also interact with certain species.

By immobilizing this compound on a transducer surface, for example, as a self-assembled monolayer, a chemical sensor could be fabricated. The interaction of an analyte with the functional groups of the immobilized molecules would lead to a measurable change in a physical property, such as mass, optical absorbance, or electrical conductivity.

Development of Chemo-Sensors for Specific Analytes

Triazole derivatives have demonstrated significant promise as effective and sensitive chemo-sensors for a variety of analytes, including metal ions and organic molecules. nanobioletters.com The core structure of this compound, featuring a triazole ring with nitrogen and sulfur atoms, provides potential coordination sites for analytes.

While direct studies on the chemo-sensing capabilities of this compound are not extensively documented, research on analogous compounds suggests its potential. The triazole ring itself is a key component in many chemo-sensors due to its ability to bind with a wide range of substances through non-covalent interactions such as hydrogen bonding, ion-dipole interactions, and coordination bonds. nanobioletters.com

For instance, a novel fluorescent chemo-sensor based on a 4H-1,2,4-triazole derivative, 4-N-(naphthalen-l-yl)-3,5-bis(4-N-phenyl-1-naphthylamine)phenyl-4H-1,2,4-triazole (NDTAZ), was developed for the detection of a sulfur mustard simulant, 2-chloroethyl ethyl sulfide (2-CEES) vapor. figshare.comresearchgate.net This sensor demonstrated high selectivity and an instantaneous fluorescence response. figshare.comresearchgate.net The design enhanced the nucleophilicity of the triazole group, which was crucial for the sensing mechanism. figshare.com

The table below summarizes the chemo-sensing applications of some functionalized triazole derivatives, highlighting the types of analytes detected and the sensing mechanisms.

| Triazole Derivative | Analyte(s) Detected | Sensing Mechanism | Detection Limit |

| Functionalized 1,2,3-triazoles | Metal cations, anions, neutral analytes | Colorimetric, Fluorometric | Varies with analyte |

| 4-N-(naphthalen-l-yl)-3,5-bis(4-N-phenyl-1-naphthylamine)phenyl-4H-1,2,4-triazole (NDTAZ) | 2-chloroethyl ethyl sulfide (2-CEES) vapor | Fluorescence | 0.55 ppm |

| Calix nih.govarene conjugated bis-triazole | Heavy metal ions (e.g., Pb²⁺) | Electrochemical | Not specified |

This table presents data on various triazole derivatives to illustrate the potential of the triazole scaffold in chemo-sensor applications.

Integration into Non-Biological Sensor Platforms

The integration of triazole-based compounds into non-biological sensor platforms is an area of active research. These platforms can include electrochemical sensors, fluorescent sensors, and colorimetric sensors. nanobioletters.comsci-hub.se The versatility of the triazole structure allows for its functionalization and incorporation into various materials to enhance their sensing properties.

One approach involves the modification of glassy carbon electrodes with calix nih.govarene conjugated bis-triazole for the simultaneous detection of heavy metal ions. sci-hub.se In such platforms, the triazole derivative enhances the conductivity of the electrode and provides selective binding sites for the target analytes. sci-hub.se

Another platform is the use of aggregation-induced enhanced emission (AIEE) materials. The NDTAZ chemo-sensor, for example, was used in the form of films and paper-based test strips for the real-time, on-site detection of 2-CEES gas. figshare.comresearchgate.net This demonstrates the potential for creating portable and reliable sensor devices. The operational principle of such sensors often relies on a detectable change in a physical property, such as color or fluorescence, upon interaction with the analyte. researchgate.net

Studies on Corrosion Inhibition Mechanisms (Focusing on Chemical Interactions, Not Performance)

Triazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic environments. nih.govimist.ma The mechanism of inhibition is primarily attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The chemical structure of this compound, with its nitrogen and sulfur heteroatoms and π-electrons in the triazole ring, suggests a strong potential for adsorption on metal surfaces. nih.gov The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate-type bond (chemisorption). nih.govresearchgate.net Additionally, the aromatic triazole ring can interact with the metal surface through π-electron sharing.

Studies on similar compounds, such as 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), have shown that the adsorption process often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. nih.gov This adsorption is a spontaneous process. The inhibitor molecules displace water molecules from the metal surface, thereby reducing the active sites available for corrosion reactions.

The chemical interactions involved in the corrosion inhibition by triazole derivatives can be summarized as follows:

Coordination Bonding: The nitrogen and sulfur atoms in the triazole ring and its substituents act as active centers for adsorption. nih.gov These heteroatoms can donate their lone pair electrons to the vacant d-orbitals of the metal, forming stable coordinate bonds.

π-Electron Interactions: The π-electrons of the aromatic triazole ring can interact with the metal surface, contributing to the stability of the adsorbed layer.

Protective Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. nih.govimist.ma This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface.

Research on various 4-amino-1,2,4-triazole-3-thione derivatives has confirmed that the presence of both nitrogen and sulfur atoms enhances the adsorption and, consequently, the inhibition efficiency. imist.maresearchgate.net The adsorption can be influenced by the electronic properties of the substituents on the triazole ring.

The table below outlines the key chemical interactions involved in the corrosion inhibition mechanism of triazole derivatives on steel surfaces.

| Type of Interaction | Description |

| Chemisorption | Formation of coordinate bonds between the nitrogen and sulfur atoms of the triazole molecule and the vacant d-orbitals of iron atoms on the steel surface. nih.govresearchgate.net |

| Physisorption | Electrostatic interactions between the charged metal surface and the charged inhibitor molecules. |

| π-Orbital Interaction | Interaction between the π-electrons of the triazole ring and the metal surface. |

| Protective Film | Formation of a stable, adsorbed monolayer of inhibitor molecules that acts as a barrier to corrosive agents. nih.govimist.ma |

This table is based on the general mechanism of corrosion inhibition by triazole derivatives and is expected to be applicable to this compound.

Agrochemical Research Perspectives of 3 Methylthio 4h 1,2,4 Triazol 4 Amine Excluding Toxicological Aspects

Investigation of the Chemical Compound as a Scaffold for Novel Agrochemical Development

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in a variety of biologically active compounds, including those used in agriculture. researchgate.netpharmj.org.ua The presence of the 4-amino and 3-methylthio groups on this scaffold offers distinct points for chemical diversification, allowing for the synthesis of large libraries of derivatives for screening against various agrochemical targets.

Herbicide Discovery Platforms (Focus on in vitro enzymatic inhibition, not plant toxicity)

Derivatives of the 1,2,4-triazole scaffold have shown promise as herbicides, often through the inhibition of key plant enzymes. One such target is phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. nih.gov Inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of photoprotective carotenoids, causing rapid bleaching of plant tissues. Research on 1,2,4-triazole derivatives has demonstrated their potential as PDS inhibitors. nih.gov While direct studies on 3-(methylthio)-4H-1,2,4-triazol-4-amine are limited, the core structure is amenable to modifications known to be favorable for PDS inhibition. For instance, the synthesis of derivatives incorporating substituted phenyl groups, a common feature in many commercial herbicides, could be a fruitful area of investigation.

Another potential enzymatic target for herbicides derived from this scaffold is acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. The development of novel ALS inhibitors is an ongoing area of herbicide research. The 4-amino group of the this compound scaffold could be a key interaction point with the enzyme's active site, and modifications at this position could lead to potent and selective inhibitors.

| Enzymatic Target | Potential for Inhibition by Derivatives |

| Phytoene Desaturase (PDS) | High |

| Acetolactate Synthase (ALS) | Moderate to High |

| Protoporphyrinogen Oxidase (PPO) | Moderate |

Fungicide Development (Focus on in vitro enzymatic inhibition against fungal targets)

The 1,2,4-triazole ring is a cornerstone of many successful fungicides, most notably the sterol demethylation inhibitors (DMIs). nih.gov These compounds target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The this compound scaffold provides a foundation for the design of novel DMI fungicides. The nitrogen atoms of the triazole ring are crucial for binding to the heme iron in the active site of CYP51, and the substituents at the 3 and 4 positions can be modified to enhance binding affinity and specificity.

Another important target for fungicides is chitin (B13524) synthase, an enzyme responsible for the synthesis of chitin, a key structural component of the fungal cell wall. nih.gov The development of chitin synthase inhibitors is a promising strategy for controlling fungal pathogens. The 4-amino group of the this compound scaffold could be derivatized to mimic the substrate of chitin synthase, leading to competitive inhibition.

| Fungal Target Enzyme | Potential for Inhibition by Derivatives |

| Lanosterol 14α-demethylase (CYP51) | High |

| Chitin Synthase | Moderate to High |

| Succinate Dehydrogenase (SDH) | Moderate |

Insecticide Development (Focus on in vitro enzymatic inhibition against insect targets)

The 1,2,4-triazole scaffold has also been explored for the development of insecticides. researchgate.net A primary target for many insecticides is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to the accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect. The structural features of this compound could be modified to create derivatives that fit into the active site of insect AChE. The 4-amino group, for example, could be functionalized to interact with key amino acid residues in the enzyme's active site.

Another potential target for insecticides derived from this scaffold is the GABA-gated chloride channel. rsc.org Antagonists of this receptor can block the inhibitory effects of GABA, leading to hyperexcitation of the insect's nervous system. The design of molecules that can effectively block this channel is a key strategy in insecticide development.

| Insect Target Enzyme/Receptor | Potential for Inhibition/Antagonism by Derivatives |

| Acetylcholinesterase (AChE) | High |

| GABA-gated Chloride Channel | Moderate to High |

| Ryanodine Receptors | Moderate |

Target-Oriented Synthesis for Enhanced Efficacy in Agrochemical Leads (Excluding Field Trials)

Target-oriented synthesis (TOS) is a strategy that utilizes knowledge of a specific biological target to design and synthesize molecules with high affinity and specificity for that target. The this compound scaffold is an excellent starting point for TOS in agrochemical development.

For example, in the development of new herbicides targeting PDS, the synthesis would focus on introducing moieties that are known to interact with the enzyme's active site. This could involve the replacement of the methylthio group with larger, more lipophilic groups or the derivatization of the 4-amino group with various substituted aromatic rings. nih.gov

Similarly, for the development of fungicides targeting CYP51, the synthesis would aim to create molecules that can effectively coordinate with the heme iron and fit within the enzyme's active site. This might involve the synthesis of derivatives with different substituents on the triazole ring and the introduction of a side chain that mimics the natural substrate of the enzyme. nih.gov

In the realm of insecticides, TOS could be used to design potent AChE inhibitors. This would involve the synthesis of derivatives with functional groups that can form strong interactions with the catalytic and peripheral anionic sites of the enzyme.

Structure-Based Design Principles for Agrochemical Compounds Derived from this compound

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach can be applied to the development of agrochemicals derived from the this compound scaffold.

By using techniques such as X-ray crystallography and computational modeling, the binding mode of lead compounds to their target enzymes can be determined. This information can then be used to guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, if the crystal structure of a derivative bound to PDS reveals a nearby hydrophobic pocket, new derivatives with larger hydrophobic substituents at that position can be synthesized.

Structure-activity relationship (SAR) studies are also crucial for understanding the relationship between the chemical structure of a compound and its biological activity. connectjournals.com By systematically modifying the structure of the this compound scaffold and evaluating the in vitro activity of the resulting derivatives, key structural features required for activity can be identified. This information can then be used to design more potent and selective agrochemicals.

Future Directions and Emerging Research Avenues for 3 Methylthio 4h 1,2,4 Triazol 4 Amine

Exploration of Advanced Catalytic Transformations and C-H Activation Strategies

The structural framework of 3-(methylthio)-4H-1,2,4-triazol-4-amine, featuring a reactive amino group and a modifiable methylthio substituent, presents a fertile ground for advanced catalytic transformations. A significant future direction will be the application of modern catalytic methods to forge new derivatives with enhanced functionalities.

C-H Activation: A paramount strategy in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. For derivatives of this compound, particularly those incorporating aryl or alkyl substituents, C-H activation offers a direct and atom-economical route to new analogues. Research on other triazole-containing molecules has demonstrated the feasibility of iron-catalyzed C-H activation, which allows for the introduction of new alkyl or aryl groups with high chemo- and positional selectivity. nanobioletters.comnih.gov The triazole moiety itself can act as a directing group, guiding the catalyst to specific C-H bonds, a strategy that could be harnessed for the selective functionalization of molecules containing the this compound core. nih.govresearchgate.net

Photoredox and Electrocatalysis: The application of photoredox and electrocatalysis to triazole chemistry is an emerging field with immense potential. acs.orgrsc.orgacs.org These techniques, which utilize light or electricity to drive chemical reactions, often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods. For this compound, photoredox catalysis could be employed for novel coupling reactions, leveraging the unique electronic properties of the triazole ring. rsc.org Similarly, electrocatalysis could offer new pathways for the synthesis and modification of this compound, potentially leading to the development of novel electroactive materials. semanticscholar.org

Future research in this area will likely focus on the development of bespoke catalytic systems tailored for the specific reactivity of this compound. The following table summarizes potential advanced catalytic transformations for this compound.

| Catalytic Strategy | Potential Transformation | Anticipated Outcome |

| C-H Activation | Direct arylation or alkylation of appended substituents. | Rapid diversification of derivatives for structure-activity relationship studies. |

| Photoredox Catalysis | Cross-coupling reactions, radical additions. | Access to novel chemical space under mild reaction conditions. |

| Electrocatalysis | Redox-mediated functionalization. | Synthesis of electroactive molecules and potential for new materials. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The confluence of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing the way chemical research is conducted. For this compound, these computational tools offer the promise of accelerating the discovery of new derivatives and predicting their properties with unprecedented accuracy.

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing chemical data to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities. nurixtx.commdpi.com For this compound, ML models could be developed to predict properties such as solubility, stability, and even potential therapeutic efficacy of its derivatives. This predictive capability can significantly reduce the time and resources required for experimental screening by prioritizing the synthesis of compounds with the most promising profiles. nurixtx.com

The table below outlines the potential applications of ML and AI in the study of this compound.

| AI/ML Application | Specific Task | Expected Impact |

| Property Prediction | Predicting solubility, toxicity, and biological activity. | Prioritization of synthetic targets and reduction of experimental workload. |

| Retrosynthesis | Proposing novel synthetic pathways to derivatives. | Facilitating the synthesis of complex and previously inaccessible molecules. |

| Reaction Optimization | Predicting optimal reaction conditions for synthesis. | Increased reaction efficiency, yield, and sustainability. |

High-Throughput Screening Methodologies for the Discovery of Novel Material Properties

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property. While traditionally used in drug discovery, HTS is increasingly being applied to materials science. For this compound, HTS methodologies could be instrumental in uncovering novel material applications.

Organic Electronics: The electron-deficient nature of the 1,2,4-triazole (B32235) ring suggests that its derivatives could possess interesting electronic properties. researchgate.net HTS could be employed to screen a library of this compound derivatives for their potential as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). rsc.orgresearchgate.net By systematically varying the substituents on the triazole core, it may be possible to fine-tune the electronic properties of these materials to achieve desired performance characteristics.

Polymer Science: The functional groups on this compound could serve as handles for polymerization. HTS could be used to screen for polymerization conditions and to characterize the properties of the resulting polymers. This could lead to the discovery of new polymers with unique thermal, mechanical, or optical properties.

The following table summarizes potential HTS applications for discovering new materials based on this compound.

| HTS Application Area | Property to be Screened | Potential Material Application |

| Organic Electronics | Electron transport, hole blocking, photoluminescence. | OLEDs, OPVs, OFETs. |

| Polymer Science | Thermal stability, mechanical strength, refractive index. | High-performance polymers, optical materials. |

| Coordination Polymers | Porosity, gas adsorption, catalytic activity. | Metal-organic frameworks (MOFs) for storage and catalysis. |

Advanced Theoretical Modeling for Predictive Synthesis and Reaction Outcome

Theoretical and computational chemistry provides a powerful lens through which to understand and predict chemical phenomena at the molecular level. For this compound, advanced theoretical modeling can offer profound insights into its reactivity and guide the rational design of new synthetic strategies.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. zsmu.edu.uaresearchgate.netresearchgate.netnih.govdntb.gov.ua Such studies can elucidate the preferred sites for electrophilic and nucleophilic attack, predict the stability of different tautomers, and calculate reaction energies and activation barriers. zsmu.edu.uaresearchgate.netresearchgate.netnih.gov This information is invaluable for predicting the outcome of chemical reactions and for designing more efficient synthetic routes. nih.govdntb.gov.ua

Predictive Models for Reaction Outcomes: By combining quantum chemical calculations with machine learning, it is possible to develop predictive models for reaction outcomes. nih.gov These models can take into account the structure of the reactants, the reaction conditions, and the catalyst to predict the major product and its yield. For this compound, such models could be used to explore a vast chemical space of potential reactions, identifying the most promising pathways for the synthesis of new derivatives.

The table below highlights the role of advanced theoretical modeling in the future research of this compound.

| Theoretical Method | Application | Research Question Addressed |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics. | What are the most reactive sites on the molecule? What is the mechanism of a particular reaction? |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | How does the molecule interact with solvents or biological targets? |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in complex environments. | How does an enzyme catalyze a reaction involving this molecule? |

Interdisciplinary Research Integrating the Chemical Compound into New Scientific Domains

The unique structural and electronic properties of this compound make it an attractive candidate for integration into a variety of interdisciplinary research areas.

Chemical Biology: The 1,2,4-triazole scaffold is a well-known pharmacophore, and many triazole derivatives exhibit a wide range of biological activities. chemmethod.commdpi.comnih.gov Future research could explore the potential of this compound and its derivatives as probes or modulators of biological processes. For instance, they could be designed as enzyme inhibitors, receptor ligands, or fluorescent labels for imaging biological systems.

Sensor Technology: The nitrogen atoms in the triazole ring and the sulfur atom in the methylthio group are potential coordination sites for metal ions. sci-hub.senih.govresearchgate.net This suggests that this compound could be developed into a chemosensor for the detection of specific metal ions or other analytes. nanobioletters.comresearchgate.net By incorporating a fluorophore or chromophore into the molecule, the binding of an analyte could be transduced into a measurable optical signal.

Coordination Chemistry: The ability of 4-amino-1,2,4-triazoles to act as ligands for transition metals is well-documented. researchgate.netnih.gov The this compound ligand could be used to synthesize novel coordination complexes with interesting magnetic, optical, or catalytic properties. These complexes could find applications in areas such as molecular magnetism, catalysis, and materials science.

The following table illustrates the potential interdisciplinary applications of this compound.

| Interdisciplinary Field | Potential Application | Scientific Goal |

| Chemical Biology | Enzyme inhibitors, fluorescent probes. | Development of new therapeutic agents and research tools. |

| Sensor Technology | Chemosensors for metal ions or small molecules. | Creation of new analytical devices for environmental or biomedical monitoring. |

| Coordination Chemistry | Ligands for novel metal complexes. | Synthesis of new materials with unique magnetic or catalytic properties. |

Q & A

Q. What are the optimized microwave-assisted synthesis conditions for 3-(Methylthio)-4H-1,2,4-triazol-4-amine, and how do reaction parameters influence yield?

Methodological Answer: Microwave synthesis is a key method for this compound. Optimal conditions involve heating at 150°C for 45 minutes under 14.4 bar pressure with microwave irradiation (ΔMW = 200 W), yielding quantitative outputs. Reaction time and temperature significantly affect purity: shorter times at higher temperatures reduce side products. For example, 60 minutes at 110°C yields lower purity compared to 45 minutes at 150°C . GC/MS analysis (e.g., Agilent 7890B with MS detector) confirms molecular peaks (e.g., m/z 226.0 for the target compound) .

Table 1: Synthesis Optimization

| Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| 110 | 60 | 14.4 | 75 |

| 130 | 50 | 14.4 | 85 |

| 150 | 45 | 14.4 | 98 |

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer: Post-synthesis characterization employs:

- GC/MS : To detect molecular ions (e.g., m/z 226.0) and confirm absence of impurities .

- NMR Spectroscopy : 1H/13C-NMR spectra verify substituent positions (e.g., methylthio group at C3) .

- X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., C-S bond distances ~1.78 Å) .

Advanced Research Questions

Q. How do structural modifications at the C3 and C5 positions affect the compound's antibacterial activity?

Methodological Answer: Substitutions on the triazole core directly modulate bioactivity. For example:

- C3 Methylthio Group : Enhances lipophilicity, improving membrane penetration.

- C5 Thiophen-2-ylmethyl : Increases steric bulk, reducing efficacy against Gram-negative bacteria. The REMA protocol (Resazurin Microtiter Assay) determines MIC values. Derivatives with benzimidazole substitutions (e.g., compound 9e ) show MICs of 1.5–3.125 µg/mL against S. aureus .

Table 2: Structure-Activity Relationship (SAR)

| Substituent (C5) | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Thiophen-2-ylmethyl | 6.25 | E. coli |

| Benzimidazole | 1.5 | S. aureus |

| Pyridin-4-yl | 12.5 | P. aeruginosa |